3-(4-ethyl-1-piperazinyl)-1-phenyl-2,5-pyrrolidinedione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(4-ethyl-1-piperazinyl)-1-phenyl-2,5-pyrrolidinedione, also known as Etizolam, is a benzodiazepine analog that has been widely used in scientific research. It was first introduced in Japan in 1983 and has since been used for its anxiolytic, sedative, and muscle relaxant properties.
Mecanismo De Acción
3-(4-ethyl-1-piperazinyl)-1-phenyl-2,5-pyrrolidinedione acts as a positive allosteric modulator of the GABA-A receptor. It enhances the binding of GABA to the receptor, resulting in an increase in chloride ion influx and hyperpolarization of the neuron. This leads to a reduction in neuronal excitability and anxiolytic effects.
Biochemical and Physiological Effects:
This compound has been shown to have anxiolytic, sedative, and muscle relaxant effects. It has also been shown to have anticonvulsant properties and to be effective in the treatment of insomnia. Additionally, this compound has been shown to modulate the release of neurotransmitters such as dopamine and serotonin, which play a role in regulating mood and behavior.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 3-(4-ethyl-1-piperazinyl)-1-phenyl-2,5-pyrrolidinedione in lab experiments is its high potency and selectivity for the GABA-A receptor. This allows for precise modulation of the receptor and accurate measurement of its effects. However, one limitation is that this compound may have off-target effects on other receptors, which could complicate the interpretation of results.
Direcciones Futuras
There are several future directions for research on 3-(4-ethyl-1-piperazinyl)-1-phenyl-2,5-pyrrolidinedione. One area of interest is the development of more selective GABA-A receptor modulators that have fewer off-target effects. Additionally, there is a need for more studies on the long-term effects of this compound use, particularly on cognitive function and addiction potential. Finally, research on the use of this compound in combination with other drugs, such as antidepressants, could provide valuable insights into its potential therapeutic uses.
Métodos De Síntesis
3-(4-ethyl-1-piperazinyl)-1-phenyl-2,5-pyrrolidinedione is typically synthesized by the reaction of 2-(2-chlorophenyl)-2-methylamino-cyclohexanone with 4-ethyl-1-piperazinecarboxylic acid in the presence of a base. The resulting product is then treated with acetic anhydride to yield this compound. The synthesis method has been well established and has been used in various studies.
Aplicaciones Científicas De Investigación
3-(4-ethyl-1-piperazinyl)-1-phenyl-2,5-pyrrolidinedione has been widely used in scientific research for its anxiolytic properties. It has been shown to be effective in reducing anxiety levels in animal models and humans. Additionally, it has been used in the treatment of insomnia and depression. This compound has also been used in the study of the GABAergic system, which plays a crucial role in regulating anxiety and other neurological functions.
Propiedades
IUPAC Name |
3-(4-ethylpiperazin-1-yl)-1-phenylpyrrolidine-2,5-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N3O2/c1-2-17-8-10-18(11-9-17)14-12-15(20)19(16(14)21)13-6-4-3-5-7-13/h3-7,14H,2,8-12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VJYPVBPDHWHTOV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)C2CC(=O)N(C2=O)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.